RBM10-8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

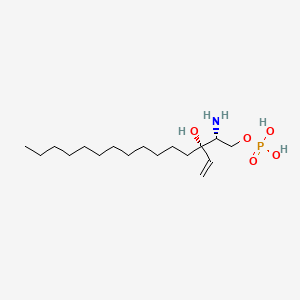

C17H36NO5P |

|---|---|

分子量 |

365.4 g/mol |

IUPAC名 |

[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate |

InChI |

InChI=1S/C17H36NO5P/c1-3-5-6-7-8-9-10-11-12-13-14-17(19,4-2)16(18)15-23-24(20,21)22/h4,16,19H,2-3,5-15,18H2,1H3,(H2,20,21,22)/t16-,17-/m1/s1 |

InChIキー |

CLOACZHPXLRLHX-IAGOWNOFSA-N |

異性体SMILES |

CCCCCCCCCCCC[C@](C=C)([C@@H](COP(=O)(O)O)N)O |

正規SMILES |

CCCCCCCCCCCCC(C=C)(C(COP(=O)(O)O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

RBM10's intricate dance in alternative splicing: a technical guide for researchers.

For Immediate Release – This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of RNA-binding motif protein 10 (RBM10) in the regulation of alternative splicing. This document elucidates the core molecular mechanisms, key downstream targets, and the profound implications of RBM10 dysregulation in human diseases such as TARP syndrome and various cancers.

Introduction: RBM10 at the Crossroads of Splicing Regulation

RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process that generates vast proteomic diversity from a limited number of genes.[1] RBM10 primarily acts as a splicing repressor, promoting the exclusion of cassette exons from mature messenger RNA (mRNA) transcripts.[1][2] This function is mediated by its direct binding to pre-mRNA, typically in intronic regions flanking the alternative exon.[2][3][4] Dysregulation of RBM10's activity, often through mutations, has been implicated in the severe developmental disorder TARP (Talipes equinovarus, Atrial septal defect, Robin sequence, and Persistent left superior vena cava) syndrome and is frequently observed in various cancers, most notably lung adenocarcinoma.[1][2]

This guide provides a detailed overview of RBM10's molecular functions, summarizes key quantitative data on its splicing targets, outlines experimental protocols for its study, and visualizes the complex pathways and mechanisms it governs.

Molecular Mechanism of RBM10-Mediated Splicing Repression

RBM10 is a multifaceted protein containing several key functional domains that facilitate its role in splicing regulation. These include two RNA recognition motifs (RRMs), a G-patch domain, and two zinc finger domains.[3] The prevailing model of RBM10-mediated exon skipping involves its binding to specific sequence motifs within the intronic regions surrounding a target exon. This binding is thought to sterically hinder the assembly or function of the spliceosome at the adjacent splice sites, leading to the exclusion of the exon from the final mRNA transcript.

RBM10 has been shown to interact with components of the spliceosome, including the U2 small nuclear ribonucleoprotein (snRNP) and associated factors, further supporting its direct role in modulating splice site selection.[1]

Diagram of RBM10-Mediated Exon Skipping

Caption: RBM10 promotes exon skipping by binding to introns flanking a cassette exon, thereby inhibiting spliceosome recognition and leading to its exclusion from the mature mRNA.

Quantitative Analysis of RBM10's Splicing Activity

The advent of high-throughput sequencing techniques has enabled the transcriptome-wide identification of RBM10's targets. Studies involving the knockdown or overexpression of RBM10 have revealed hundreds of alternative splicing events under its control.

Global Splicing Changes Induced by RBM10 Perturbation

RNA sequencing (RNA-seq) experiments have been instrumental in quantifying the global impact of RBM10 on the transcriptome.

| Cell Line | RBM10 Perturbation | Number of Significant Splicing Changes (Exons) | Primary Effect | Reference |

| HEK293 | Knockdown (KD) | 304 | Exon Inclusion | [2] |

| HEK293 | Overexpression (OE) | 244 | Exon Skipping | [2] |

| Mouse Mandibular Cells | Knockout (KO) | 786 (splicing events) | Exon Inclusion | [3][5] |

| BEAS-2B | Knockdown (KD) | 264 (AS events) | Exon Inclusion | [6] |

| PC9 | Overexpression (OE) | 512 (AS events) | Exon Skipping | [6] |

Regulation of Key Target Genes

RBM10's regulatory influence extends to several critical genes involved in cell proliferation, apoptosis, and development.

| Target Gene | Exon(s) Regulated | Effect of RBM10 | Functional Consequence of RBM10 Action | Disease Relevance |

| NUMB | Exon 9 | Promotes Exon Skipping | Production of a NUMB isoform that inhibits Notch signaling, suppressing cell proliferation.[4][5] | Lung Cancer |

| BCL2L1 (Bcl-x) | Exon 2 (alternative 5' splice site) | Promotes usage of a distal 5' splice site | Favors production of the pro-apoptotic Bcl-xS isoform over the anti-apoptotic Bcl-xL isoform. | Cancer |

| Fas (CD95/APO-1) | Exon 6 | Promotes Exon Skipping | Production of a soluble, anti-apoptotic Fas isoform. | Cancer |

| EIF4H | Exon 5 | Promotes Exon Skipping | Regulates the expression of EIF4H isoforms with roles in translation initiation and cell proliferation.[6][7] | Lung Cancer |

| VCL (Vinculin) | Exon 19 | Promotes Exon Skipping | Modulates the expression of vinculin isoforms involved in cell adhesion and migration.[8] | Cancer Metastasis |

| TNC (Tenascin C) | Exon 16 | Promotes Exon Skipping | Affects the expression of Tenascin C isoforms implicated in cell-matrix interactions.[8] | Cancer Metastasis |

| CD44 | Exon 8 | Promotes Exon Skipping | Regulates the expression of CD44 isoforms that function as cell surface receptors.[8] | Cancer Metastasis |

Note: The quantitative data for splicing changes (e.g., Percent Spliced In - PSI) are often found in supplementary materials of the cited publications and may require direct data analysis to be fully comprehensive.

RBM10 in Cellular Signaling Pathways

RBM10's regulation of key genes integrates it into critical cellular signaling pathways, most notably the Notch and p53 pathways.

RBM10 and the Notch Signaling Pathway

By controlling the alternative splicing of NUMB, RBM10 acts as a crucial regulator of the Notch signaling pathway, which is frequently hyperactivated in cancer. RBM10-mediated skipping of NUMB exon 9 leads to a protein isoform that promotes the degradation of the Notch intracellular domain (NICD), thereby attenuating Notch signaling and suppressing cell proliferation.[4][5]

Diagram of RBM10's Role in the Notch Pathway

Caption: RBM10 promotes the skipping of NUMB exon 9, leading to an isoform that degrades NICD and suppresses cell proliferation.

RBM10 and the p53 Pathway

Emerging evidence suggests a link between RBM10 and the p53 tumor suppressor pathway. RBM10 can physically interact with and stabilize p53 by inhibiting its degradation mediated by MDM2.[9] This provides another layer to RBM10's role as a tumor suppressor.

Diagram of RBM10's Interaction with the p53 Pathway

Caption: RBM10 stabilizes p53 by inhibiting its MDM2-mediated degradation, thereby promoting apoptosis and cell cycle arrest.

Key Experimental Protocols for Studying RBM10

Investigating the function of RBM10 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a powerful technique to identify the in vivo binding sites of RNA-binding proteins like RBM10 on a transcriptome-wide scale.

-

Cell Culture and Labeling: Culture cells (e.g., HEK293) in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (4SU), which is incorporated into nascent RNA transcripts.

-

UV Crosslinking: Irradiate the cells with 365 nm UV light to induce covalent crosslinks between the 4SU-containing RNA and interacting proteins.

-

Cell Lysis and RNase Digestion: Lyse the cells and perform a partial digestion of the RNA with RNase T1 to generate smaller RNA fragments bound by the protein of interest.

-

Immunoprecipitation: Immunoprecipitate the RBM10-RNA complexes using an antibody specific to RBM10 or an epitope tag.

-

RNA End-Repair and Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter. Then, radioactively label the 5' ends and ligate a 5' adapter.

-

SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

RNA Isolation: Excise the portion of the membrane corresponding to the size of the RBM10-RNA complex and digest the protein with proteinase K to release the RNA fragments.

-

Reverse Transcription and PCR Amplification: Reverse transcribe the RNA into cDNA and amplify the library by PCR. The crosslinked nucleotide often results in a characteristic T-to-C mutation during reverse transcription, which helps to pinpoint the binding site.

-

High-Throughput Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify RBM10 binding sites across the transcriptome.

Workflow Diagram for PAR-CLIP

Caption: A stepwise workflow of the PAR-CLIP experiment to identify RBM10's RNA binding sites.

Individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (iCLIP)

iCLIP is a refinement of the CLIP technique that allows for the identification of protein-RNA interaction sites with single-nucleotide resolution.

-

In Vivo UV Crosslinking: Irradiate cells with 254 nm UV light to crosslink proteins to their bound RNA.

-

Cell Lysis and Partial RNA Digestion: Lyse the cells and partially digest the RNA with RNase I.

-

Immunoprecipitation: Immunoprecipitate RBM10-RNA complexes.

-

3' End Dephosphorylation and Ligation: Dephosphorylate the 3' ends of the RNA and ligate an RNA adapter.

-

5' End Labeling: Radioactively label the 5' ends of the RNA fragments.

-

SDS-PAGE and Membrane Transfer: Separate the complexes by size and transfer to a membrane.

-

RNA Isolation: Isolate the RNA from the membrane by proteinase K digestion.

-

Reverse Transcription: Perform reverse transcription using a primer that contains a barcode and sequences for later circularization. The reverse transcriptase typically truncates at the crosslinked nucleotide.

-

cDNA Circularization and Linearization: Purify the cDNA, circularize it, and then linearize it at a specific site within the adapter to prepare it for PCR.

-

PCR Amplification and Sequencing: Amplify the cDNA library and perform high-throughput sequencing. The start site of the sequenced read corresponds to the nucleotide immediately downstream of the crosslink site.

Workflow Diagram for iCLIP

Caption: A stepwise workflow of the iCLIP experiment for high-resolution mapping of RBM10's RNA binding sites.

Minigene Splicing Assay

Minigene assays are used to validate the effect of RBM10 on the splicing of a specific exon of interest.

-

Minigene Construct Design: Create a plasmid vector containing the alternative exon of interest along with its flanking intronic sequences and parts of the neighboring constitutive exons. This construct is typically driven by a strong constitutive promoter (e.g., CMV).

-

Cell Transfection: Co-transfect the minigene plasmid into cultured cells along with a plasmid expressing RBM10 or with siRNAs to deplete endogenous RBM10. A control transfection with an empty vector or control siRNA should be performed in parallel.

-

RNA Isolation and RT-PCR: After 24-48 hours, isolate total RNA from the transfected cells. Perform reverse transcription followed by PCR (RT-PCR) using primers specific to the exonic regions of the minigene.

-

Analysis of Splicing Products: Analyze the PCR products by agarose gel electrophoresis. The relative abundance of the PCR products corresponding to the exon-included and exon-skipped isoforms will reveal the effect of RBM10 on the splicing of the target exon.

-

Quantitative Analysis: For more precise quantification, methods like quantitative real-time PCR (qRT-PCR) with isoform-specific primers or capillary electrophoresis of fluorescently labeled PCR products can be used to determine the Percent Spliced In (PSI) value.

Conclusion and Future Directions

RBM10 is a potent and crucial regulator of alternative splicing with a clear role in cellular homeostasis and disease. Its primary function as a splicing repressor, particularly of cassette exons, places it at the center of key signaling pathways, including Notch and p53. The dysregulation of RBM10's activity has profound consequences, leading to developmental disorders like TARP syndrome and contributing to the pathogenesis of cancer.

Future research should focus on a more comprehensive, quantitative understanding of RBM10's splicing targets in a wider range of cell types and disease contexts. The development of therapeutic strategies aimed at modulating RBM10's activity or its downstream splicing events holds promise for the treatment of RBM10-associated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of RBM10-mediated splicing regulation and its impact on human health.

References

- 1. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RNA-binding landscape of RBM10 and its role in alternative splicing regulation in models of mouse early development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 5. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNA binding motif protein 10 suppresses lung cancer progression by controlling alternative splicing of eukaryotic translation initiation factor 4H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RBM10, a New Regulator of p53 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RBM10-Specific Antibodies

These application notes provide detailed protocols and guidelines for the use of RBM10-specific antibodies in various immunological assays. This document is intended for researchers, scientists, and drug development professionals investigating the role of RNA-binding motif protein 10 (RBM10) in cellular processes and disease.

Introduction to RBM10

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, a fundamental process for generating proteomic diversity.[1][2][3] It is implicated in numerous cellular functions, including cell proliferation, apoptosis, and metastasis.[1][4] Dysregulation of RBM10 has been linked to various diseases, including cancer.[1][5][6] RBM10 exerts its function through complex signaling networks, including the RAP1/AKT/CREB, Notch, and Wnt/β-catenin pathways.[1][7] Given its significance, the availability of specific and validated antibodies is paramount for the accurate study of RBM10.

Antibody Specifications and Applications

A variety of polyclonal and monoclonal antibodies specific to RBM10 are commercially available. These antibodies have been validated for use in several key applications, including Western Blotting (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), and Immunofluorescence (IF). The following table summarizes typical working concentrations for RBM10-specific antibodies in these applications. It is important to note that optimal dilutions should be determined experimentally for each specific antibody and experimental condition.[8][9]

| Application | Species Reactivity | Recommended Concentration/Dilution |

| Western Blot (WB) | Human, Mouse, Rat | 0.04 - 0.4 µg/mL |

| Immunoprecipitation (IP) | Human | 0.5 - 4.0 µg per 1.0-3.0 mg of total protein lysate |

| Immunohistochemistry (IHC) | Human | 1:500 - 1:1000 |

| Immunofluorescence (IF) | Human | 0.25 - 2 µg/mL |

Experimental Protocols

Detailed protocols for the most common applications of RBM10-specific antibodies are provided below.

Western Blotting (WB)

This protocol outlines the detection of RBM10 in protein lysates by Western Blotting.

1. Sample Preparation:

- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

- Sonicate the lysate on ice to shear DNA and ensure complete lysis.[10]

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10]

- Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.[10]

- Separate the proteins on a polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

- Confirm transfer efficiency by staining the membrane with Ponceau S.[10]

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

- Incubate the membrane with the primary anti-RBM10 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[10]

- Wash the membrane three times with TBST for 10 minutes each.[10]

- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

- Wash the membrane three times with TBST for 10 minutes each.[10]

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]

- Visualize the protein bands using a chemiluminescence imaging system.[10]

Immunoprecipitation (IP)

This protocol describes the immunoprecipitation of endogenous RBM10 from cell lysates.[10]

1. Cell Lysate Preparation:

- Prepare cell lysates as described in the Western Blotting protocol.

2. Pre-clearing the Lysate:

- Add protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C.[10]

- Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.[10]

3. Immunoprecipitation:

- Add the primary anti-RBM10 antibody to the pre-cleared lysate and incubate overnight with rotation at 4°C.[10]

- Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.[10]

- Wash the beads several times with lysis buffer.

4. Elution and Analysis:

- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

- Analyze the eluted proteins by Western blotting using an anti-RBM10 antibody.[10]

Immunohistochemistry (IHC)

This protocol is for the detection of RBM10 in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.[9]

3. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]

- Block non-specific binding with a suitable blocking serum.

- Incubate the sections with the primary anti-RBM10 antibody (at the recommended dilution) overnight at 4°C.

- Wash with buffer and incubate with a biotinylated secondary antibody.

- Wash and incubate with a streptavidin-HRP complex.

4. Visualization and Counterstaining:

- Develop the signal with a chromogen such as DAB.

- Counterstain with hematoxylin.

- Dehydrate, clear, and mount the slides.

Immunofluorescence (IF)

This protocol details the detection of RBM10 in cultured cells.

1. Cell Preparation:

- Grow cells on coverslips to the desired confluency.

- Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[8][9]

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8][9]

2. Staining:

- Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

- Incubate the cells with the primary anti-RBM10 antibody (at the recommended dilution) for 1 hour at room temperature or overnight at 4°C.

- Wash the cells three times with PBS.

- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

- Wash the cells three times with PBS.

3. Mounting and Imaging:

- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

- Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving RBM10 and a general workflow for antibody validation.

Caption: RBM10 signaling pathways in cell proliferation and apoptosis.

Caption: General workflow for the validation of RBM10-specific antibodies.

Troubleshooting

High Background in Western Blotting:

-

Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

-

Adjust the primary and secondary antibody concentrations.

-

Ensure adequate washing steps.[10]

No Signal in Western Blotting:

-

Confirm the integrity and concentration of the protein lysate.

-

Verify the activity of the primary and secondary antibodies.

-

Check the transfer efficiency.[10]

Non-specific Bands in Immunoprecipitation:

-

Increase the stringency of the wash buffers.

-

Pre-clear the lysate with protein A/G beads before adding the primary antibody.[10]

For further troubleshooting, consulting the antibody supplier's technical support is recommended.

References

- 1. Frontiers | RBM10 Regulates Tumor Apoptosis, Proliferation, and Metastasis [frontiersin.org]

- 2. embopress.org [embopress.org]

- 3. Integrative analysis revealed the molecular mechanism underlying RBM10-mediated splicing regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. biocompare.com [biocompare.com]

- 7. RBM10 inhibits cell proliferation of lung adenocarcinoma via RAP1/AKT/CREB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-RBM10 Human Protein Atlas Antibody [atlasantibodies.com]

- 9. Anti-RBM10 Human Protein Atlas Antibody [atlasantibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. RNA binding motif protein 10 suppresses lung cancer progression by controlling alternative splicing of eukaryotic translation initiation factor 4H - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying RBM10 Function Using In Vitro Splicing Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vitro splicing assays to investigate the function of the RNA-binding protein RBM10, a key regulator of alternative splicing implicated in various diseases, including TARP syndrome and lung adenocarcinoma.

Introduction to RBM10 and In Vitro Splicing Assays

RNA-binding motif protein 10 (RBM10) is a crucial splicing factor that primarily functions to promote the exclusion, or "skipping," of cassette exons in pre-mRNA transcripts.[1][2][3] This regulation is achieved through RBM10's binding to intronic sequences in the vicinity of splice sites, which interferes with the spliceosome's ability to recognize and include the alternative exon.[2][4] Dysregulation of RBM10-mediated splicing has been linked to developmental disorders and cancer.[5][6]

In vitro splicing assays are powerful tools to dissect the molecular mechanisms of splicing regulation.[7][8][9] These cell-free systems utilize splicing-competent nuclear extracts and custom-designed pre-mRNA substrates (often in the form of minigenes) to recapitulate the splicing process in a controlled environment. By manipulating the components of the reaction, such as by adding recombinant RBM10, researchers can directly observe and quantify its impact on splicing outcomes.

Core Concepts and Workflow

The general workflow for an in vitro splicing assay to study RBM10 function involves the preparation of a target pre-mRNA, incubation with a splicing-competent nuclear extract, and subsequent analysis of the resulting spliced mRNA isoforms. Recombinant RBM10 protein can be added to the reaction to assess its direct effect on the splicing of the target pre-mRNA.

RBM10's Mechanism of Action in Splicing Regulation

RBM10-mediated exon skipping is a multi-step process that involves the recognition of specific RNA sequences and interaction with components of the spliceosome. The following diagram illustrates the proposed mechanism.

References

- 1. scispace.com [scispace.com]

- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro splicing assay and RT-PCR [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Integrative analysis revealed the molecular mechanism underlying RBM10-mediated splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Purifying Recombinant RBM10 Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RNA-binding motif protein 10 (RBM10) is a crucial regulator of alternative splicing, playing a significant role in various cellular processes, including cell proliferation and apoptosis.[1][2] Its dysfunction is associated with several human diseases, such as TARP syndrome and various cancers.[2][3] The availability of highly purified recombinant RBM10 is essential for in-depth biochemical and structural studies, drug screening, and antibody production. This document provides detailed protocols for the expression and purification of recombinant RBM10 protein using common affinity tagging systems.

Two widely used and effective methods for purifying recombinant proteins are the Glutathione S-transferase (GST) tag and the polyhistidine (His) tag systems.[4][5] These methods are based on affinity chromatography, which offers high selectivity and yield.[6][7] The choice between a GST-tag or His-tag system may depend on the downstream application, the expression system, and the biochemical properties of the target protein.

Section 1: Purification of GST-Tagged RBM10

The GST-tag, a 26 kDa protein, can enhance the solubility of the fusion protein and provides a simple purification method using glutathione-immobilized resin.[4][8][9]

Experimental Workflow for GST-RBM10 Purification

Caption: Workflow for GST-tagged RBM10 purification.

Protocol: GST-RBM10 Purification

1. Expression of GST-RBM10 in E. coli

-

Transform E. coli BL21(DE3) cells with a pGEX vector containing the RBM10 coding sequence. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.[10][11]

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Incubate for 4-6 hours at 30°C or overnight at 18°C for better protein folding.[10]

2. Cell Lysis and Lysate Preparation

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[10]

-

Resuspend the cell pellet in 30 mL of ice-cold 1X PBS.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Affinity Purification

-

Equilibrate 1 mL of Glutathione Sepharose resin by washing with 10 column volumes of 1X PBS.

-

Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation to allow binding of the GST-RBM10 protein.

-

Load the lysate-resin slurry into a chromatography column.

-

Wash the resin with 10-15 column volumes of wash buffer (1X PBS) to remove unbound proteins.[8]

-

Elute the GST-RBM10 protein with 5-10 mL of elution buffer (50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).[9] Collect fractions of 1 mL.

4. Analysis and Storage

-

Analyze the collected fractions by SDS-PAGE to check for purity. Confirm the identity of the protein by Western blot using an anti-RBM10 or anti-GST antibody.

-

Pool the fractions containing pure protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove glutathione.

-

Measure the protein concentration, aliquot, and store at -80°C.

Data Presentation: GST-RBM10 Purification Summary

| Purification Step | Total Protein (mg) | RBM10 Protein (mg) | Purity (%) |

| Crude Lysate | |||

| Clarified Lysate | |||

| Flow-through | |||

| Wash | |||

| Elution Fractions | |||

| Pooled Eluate |

Section 2: Purification of His-Tagged RBM10

The polyhistidine (His) tag is a small tag that allows for purification using immobilized metal affinity chromatography (IMAC), typically with nickel (Ni-NTA) or cobalt (Co-Talon) resins.[5][12]

Experimental Workflow for His-RBM10 Purification

Caption: Workflow for His-tagged RBM10 purification.

Protocol: His-RBM10 Purification

1. Expression of His-RBM10 in E. coli

-

Follow the same procedure as for GST-tagged protein expression, using a pET vector containing the His-tagged RBM10 coding sequence.

2. Cell Lysis and Lysate Preparation

-

Harvest cells and resuspend the pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse cells by sonication and clarify the lysate by centrifugation as described for the GST-tag protocol.

3. Affinity Purification

-

Equilibrate 1 mL of Ni-NTA agarose resin with 10 column volumes of Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1 hour with gentle agitation.

-

Load the lysate-resin slurry into a chromatography column.

-

Wash the resin with 10-15 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[13]

-

Elute the His-RBM10 protein with 5-10 mL of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[14] Collect 1 mL fractions.

4. Analysis and Storage

-

Analyze the fractions by SDS-PAGE and Western blot using an anti-RBM10 or anti-His antibody.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) to remove imidazole.

-

Measure protein concentration, aliquot, and store at -80°C.

Data Presentation: His-RBM10 Purification Summary

| Purification Step | Total Protein (mg) | RBM10 Protein (mg) | Purity (%) |

| Crude Lysate | |||

| Clarified Lysate | |||

| Flow-through | |||

| Wash | |||

| Elution Fractions | |||

| Pooled Eluate |

Section 3: Further Purification Steps (Optional)

For applications requiring exceptionally high purity, additional chromatography steps such as ion-exchange and size-exclusion chromatography can be employed after the initial affinity purification.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[15][16][17] Depending on the isoelectric point (pI) of RBM10 and the buffer pH, either anion-exchange (binds negatively charged proteins) or cation-exchange (binds positively charged proteins) chromatography can be used.[18]

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size and shape.[19][20] This step is useful for removing aggregates and other impurities of different molecular weights, resulting in a highly homogenous protein sample.

Workflow for Multi-step Purification

Caption: Multi-step purification workflow for RBM10.

By following these detailed protocols, researchers can obtain high-purity recombinant RBM10 protein suitable for a wide range of biochemical and biophysical studies, facilitating further investigation into its biological functions and its role in disease.

References

- 1. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RBM10 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantorsciences.com [avantorsciences.com]

- 7. rbmb.net [rbmb.net]

- 8. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. med.upenn.edu [med.upenn.edu]

- 11. mdanderson.org [mdanderson.org]

- 12. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 13. neb.com [neb.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. youtube.com [youtube.com]

- 16. lcms.cz [lcms.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Size exclusion chromatography based proteomic and degradomic profiling of inflammasome-activated, murine bone marrow-derived dendritic cells highlights complex retention and release of cleavage products - Molecular Omics (RSC Publishing) [pubs.rsc.org]

Animal Models for Studying RBM10 Function In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing, a fundamental process for generating proteomic diversity from a limited number of genes. Dysregulation of RBM10 function has been implicated in various human diseases, including the X-linked developmental disorder TARP (Talipes equinovarus, Atrial septal defect, Robin sequence, and Persistent left superior vena cava) syndrome and several types of cancer, such as lung and thyroid cancer.[1][2][3] Understanding the in vivo functions of RBM10 is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This document provides a comprehensive overview of the animal models available for studying RBM10, with a primary focus on mouse models, and includes detailed protocols for their generation, characterization, and experimental use.

Animal Models for RBM10 Research

While the mouse remains the most extensively characterized animal model for in vivo studies of RBM10 function, other model organisms offer potential for complementary research.

Mouse Models (Mus musculus)

Constitutive and conditional knockout mouse models have been instrumental in dissecting the physiological and pathological roles of RBM10. Given that RBM10 is located on the X chromosome, male mice (XY) will exhibit a complete loss of function, while heterozygous females (XX) can be used to study the effects of mosaicism due to random X-inactivation.

-

Constitutive Knockout (KO) Models: These models, where the Rbm10 gene is inactivated in all cells, have demonstrated that complete loss of RBM10 is embryonic lethal in males, mirroring the severity of TARP syndrome in humans.[1] This highlights the essential role of RBM10 in embryonic development.

-

Conditional Knockout (cKO) Models: To overcome embryonic lethality and to study the function of RBM10 in specific tissues or at particular developmental stages, conditional knockout models are employed. These models typically utilize the Cre-LoxP system, where the Rbm10 gene is flanked by LoxP sites (Rbm10flox). Crossing these mice with strains expressing Cre recombinase under the control of a tissue-specific or inducible promoter allows for targeted deletion of RBM10.

Other Potential Animal Models

-

Drosophila melanogaster (Fruit Fly): The fruit fly presents a powerful system for genetic studies. The gene CG4896 has been identified as a putative ortholog of human RBM10. While functional studies on this specific gene are currently limited, Drosophila offers a promising avenue for high-throughput genetic screens to identify modifiers of RBM10 function and for studying the fundamental aspects of its role in development.

-

Danio rerio (Zebrafish): The zebrafish model is well-suited for in vivo imaging of developmental processes due to its external fertilization and transparent embryos. Although a direct ortholog of RBM10 with extensive functional characterization has not yet been reported in zebrafish, its utility in modeling developmental disorders makes it a potentially valuable tool for future investigations into the role of RBM10 in embryogenesis.

Data Presentation: Phenotypes of RBM10 Loss-of-Function Mouse Models

The following tables summarize the key phenotypic and molecular changes observed in various RBM10 loss-of-function mouse models.

Table 1: Developmental Phenotypes in RBM10 Knockout Mice

| Phenotype Category | Observation in RBM10 KO/cKO Mice | Human Disease Correlation |

| Viability | Embryonic lethality in constitutive male knockouts. | TARP Syndrome (often lethal in males) |

| Craniofacial | Cleft palate, micrognathia (small jaw). | Robin sequence in TARP Syndrome[1] |

| Cardiac | Atrial septal defects. | Atrial septal defects in TARP Syndrome[1] |

| Skeletal | Limb abnormalities. | Talipes equinovarus (clubfoot) in TARP Syndrome.[1] |

| Cellular | Reduced proliferation and altered differentiation of embryonic stem cells.[1][4][5] | Developmental delays. |

Table 2: Cancer-Related Phenotypes in RBM10 Conditional Knockout Mice

| Cancer Type | Genetic Context | Phenotype upon RBM10 Deletion |

| Thyroid Cancer | HrasG12V background | Increased tumor growth and metastasis.[6][7] |

| Lung Adenocarcinoma | EGFR-driven models | Promotion of tumor development. |

Table 3: Molecular Phenotypes of RBM10 Deficiency

| Molecular Process | Key Findings in RBM10 Deficient Models |

| Alternative Splicing | Widespread changes in cassette exon inclusion, particularly affecting genes involved in cell adhesion, cytoskeletal organization, and signaling.[1][7] |

| Signaling Pathways | - Notch Signaling: Upregulation due to altered splicing of Numb.[1][3] - RAC1 Signaling: Increased RAC1-GTP levels, leading to enhanced cell motility and invasion.[6][7] - p53 Pathway: RBM10 can stabilize p53.[2] - AKT/CREB Pathway: RBM10 can inhibit this pro-proliferative pathway.[2] |

| Key Splicing Targets | Numb, Vcl, Tnc, Cd44, Epn1, Lef1[1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study RBM10 function using mouse models.

Protocol 1: Generation of a Conditional Rbm10 Knockout Mouse Line

This protocol outlines the general steps for creating a mouse line with a floxed Rbm10 allele, which can then be bred with Cre-driver lines for conditional knockout studies.

Workflow for Generating Conditional Knockout Mice

Caption: Workflow for generating conditional RBM10 knockout mice.

Methodology:

-

Design and Construction of the Targeting Vector:

-

Identify critical exons of the Rbm10 gene. Disruption of these exons should lead to a loss of function.

-

Use recombinant DNA technology to construct a targeting vector containing:

-

Homology arms (5' and 3') corresponding to the genomic sequences flanking the target exons.

-

Two LoxP sites flanking the critical exons.

-

A positive selection cassette (e.g., neomycin resistance gene, neo) for selecting successfully transfected cells. This cassette should also be flanked by FRT sites for later removal by Flp recombinase if desired.

-

A negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms to select against non-homologous recombination events.

-

-

-

ES Cell Culture and Transfection:

-

Culture mouse embryonic stem (ES) cells from a suitable background strain (e.g., C57BL/6) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors.

-

Linearize the targeting vector and introduce it into the ES cells via electroporation.

-

-

Selection and Screening of Targeted ES Cell Clones:

-

Culture the electroporated ES cells in the presence of the positive selection agent (e.g., G418 for the neo cassette).

-

Expand resistant colonies and screen for homologous recombination by PCR using primers that amplify across the junction of the integrated vector and the genomic DNA.

-

Confirm correct targeting and single integration of the vector by Southern blot analysis using probes external to the targeting construct.

-

-

Generation of Chimeric Mice:

-

Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different coat color (e.g., inject C57BL/6 ES cells into BALB/c blastocysts).

-

Surgically transfer the injected blastocysts into the uterus of pseudopregnant surrogate mothers.

-

Identify chimeric offspring by their mixed coat color.

-

-

Germline Transmission and Establishment of the Floxed Line:

-

Breed male chimeras with wild-type females.

-

Genotype the offspring by PCR to identify those that have inherited the floxed Rbm10 allele.

-

Interbreed the heterozygous mice to establish a homozygous Rbm10flox/flox (females) or Rbm10flox/Y (males) mouse line.

-

Protocol 2: Phenotypic Analysis of Rbm10 Conditional Knockout Mice

Methodology:

-

Breeding and Genotyping:

-

Cross Rbm10flox mice with a Cre-driver line appropriate for the research question (e.g., a ubiquitously expressed Cre for systemic knockout in adults, or a tissue-specific Cre like Pax-Cre for limb and craniofacial development).

-

Set up timed pregnancies to collect embryos at specific developmental stages.

-

Genotype all embryos or pups by PCR using primers specific for the floxed allele, the wild-type allele, and the Cre transgene.

-

-

Gross Morphological Analysis:

-

Examine embryos and pups for gross developmental abnormalities, including craniofacial defects (cleft palate, micrognathia), limb malformations, and cardiac defects.

-

Measure body weight and size at various time points.

-

-

Histological Analysis:

-

Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.

-

Perform Hematoxylin and Eosin (H&E) staining to examine tissue architecture and cellular morphology.

-

Use specific immunohistochemistry (IHC) or immunofluorescence (IF) to detect changes in protein expression and localization (e.g., markers for cell proliferation like Ki67, or apoptosis like cleaved Caspase-3).

-

-

Behavioral Analysis (for viable models):

-

Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive abilities, which can be indicative of developmental delays or neurological deficits.

-

Protocol 3: Analysis of Alternative Splicing

Methodology:

-

RNA Isolation and RT-PCR:

-

Isolate total RNA from tissues of interest from Rbm10 cKO and control mice.

-

Perform reverse transcription to generate cDNA.

-

Design primers flanking the alternatively spliced exon of a target gene (e.g., Numb).

-

Amplify the region by PCR and analyze the products on an agarose gel. The relative intensity of the bands corresponding to the inclusion and exclusion isoforms can be quantified.

-

-

RNA-Sequencing (RNA-Seq):

-

For a global analysis of splicing changes, perform high-throughput RNA sequencing on RNA isolated from cKO and control tissues.

-

Use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events between the two groups.

-

Protocol 4: iCLIP (individual-nucleotide resolution Cross-Linking and Immunoprecipitation)

This protocol is used to identify the specific RNA sequences that RBM10 binds to in vivo.

iCLIP Experimental Workflow

Caption: iCLIP experimental workflow for identifying RBM10 binding sites.

Methodology:

-

UV Cross-linking and Cell Lysis:

-

Irradiate cultured cells or dissected tissues with UV light to induce covalent cross-links between RBM10 and its bound RNA molecules.

-

Lyse the cells or tissues and treat with a low concentration of RNase to partially fragment the RNA.

-

-

Immunoprecipitation:

-

Incubate the lysate with an antibody specific for RBM10 to immunoprecipitate the RBM10-RNA complexes.

-

-

RNA End-Processing and Library Preparation:

-

Ligate an RNA adapter to the 3' end of the RNA fragments.

-

Radioactively label the 5' end of the RNA.

-

Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Excise the membrane region corresponding to the size of the RBM10-RNA complexes.

-

Digest the protein with proteinase K to release the RNA.

-

Perform reverse transcription. The reverse transcriptase will stall and fall off at the site of the cross-linked amino acid, resulting in a cDNA that is truncated at the binding site.

-

Circularize the cDNA and then linearize it to place the cross-link site at the beginning of the sequence.

-

PCR amplify the cDNA library.

-

-

Sequencing and Analysis:

-

Perform high-throughput sequencing of the cDNA library.

-

Map the sequencing reads to the genome to identify the precise binding sites of RBM10.

-

Signaling Pathways and Logical Relationships

Loss of RBM10 function impacts several key signaling pathways, primarily through its role in regulating the alternative splicing of pathway components.

RBM10-Mediated Regulation of Alternative Splicing and Downstream Signaling

Caption: RBM10 regulates key signaling pathways through alternative splicing.

This diagram illustrates how RBM10, by promoting the skipping of specific exons in target pre-mRNAs like Numb, Vcl, Tnc, and Cd44, influences downstream signaling pathways such as Notch and RAC1, thereby impacting cellular processes like proliferation and metastasis.[1][3][6][7]

Conclusion

Animal models, particularly genetically engineered mouse models, are indispensable tools for investigating the complex in vivo functions of RBM10. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further unraveling the roles of RBM10 in development, disease, and as a potential therapeutic target. The continued development and characterization of these models will undoubtedly provide deeper insights into the intricate network of RNA regulation and its impact on human health.

References

- 1. The RNA-binding landscape of RBM10 and its role in alternative splicing regulation in models of mouse early development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RBM10 Regulates Tumor Apoptosis, Proliferation, and Metastasis [frontiersin.org]

- 3. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RNA-binding landscape of RBM10 and its role in alternative splicing regulation in models of mouse early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. RBM10 loss promotes metastases by aberrant splicing of cytoskeletal and extracellular matrix mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RBM10 loss induces aberrant splicing of cytoskeletal and extracellular matrix mRNAs and promotes metastatic fitness - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting inconsistent RBM10 western blot results

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with RBM10 Western blotting.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple bands for RBM10 on my Western blot?

A1: The presence of multiple bands when probing for RBM10 can be attributed to several factors:

-

Protein Isoforms: The RBM10 gene undergoes alternative splicing, resulting in multiple protein isoforms.[1][2] The two most common variants differ by the inclusion or exclusion of exon 4, leading to proteins of approximately 103.5 kDa and 95 kDa, respectively.[2][3] Ensure your antibody is capable of detecting the specific isoform(s) present in your experimental system.

-

Post-Translational Modifications (PTMs): RBM10 can undergo various PTMs, such as phosphorylation, which can alter its molecular weight and lead to the appearance of multiple bands.[1][4]

-

Protein Degradation: If samples are not handled properly with sufficient protease inhibitors, RBM10 may be susceptible to degradation, resulting in smaller, non-specific bands.[5] Always use fresh samples and lysis buffer containing a protease inhibitor cocktail.[5]

-

Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. To verify specificity, it is recommended to use a positive control lysate from cells known to express RBM10 and a negative control from cells with low or no RBM10 expression (e.g., CAKI-1 or NCI-H929 cells).[6] Additionally, performing a secondary antibody-only control can rule out non-specific binding of the secondary antibody.[7]

Q2: My RBM10 band is very weak or absent. What are the possible causes and solutions?

A2: A weak or non-existent RBM10 signal can be frustrating. Here are some common causes and troubleshooting steps:

-

Low Protein Expression: RBM10 expression levels can vary significantly between different cell types and tissues.[1] It is generally more highly expressed in actively transcribing cells.[1] Confirm that your chosen cell line or tissue expresses RBM10 at a detectable level.[5] Consider using an overexpression lysate as a positive control.[8]

-

Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein per lane, typically 20-30 µg for whole-cell extracts.[5] Use a protein assay like BCA or Bradford to accurately quantify your protein concentration.[9]

-

Inefficient Protein Transfer: Verify successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer.[7] Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of RBM10 and your transfer system.[7][10] For larger proteins like RBM10, adding a low concentration of SDS (0.01-0.05%) to the transfer buffer may improve transfer efficiency.[10]

-

Suboptimal Antibody Concentration or Incubation: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution.[11] Increasing the incubation time (e.g., overnight at 4°C) can also enhance the signal.[8] Ensure the antibody has been stored correctly and has not expired.[10]

-

Inactive Secondary Antibody or Detection Reagent: Confirm the activity of your secondary antibody and detection reagent.[8] Ensure the substrate is not expired and is sensitive enough for your target's abundance.[10]

Q3: I'm observing high background on my RBM10 Western blot, obscuring my bands of interest. How can I reduce it?

A3: High background can be caused by several factors in the Western blotting workflow. Here are some solutions:

-

Inadequate Blocking: Ensure the blocking step is sufficient. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with agitation.[10] You can try different blocking agents, such as 5% non-fat dry milk or bovine serum albumin (BSA), as one may be more effective than the other for your specific antibody.[5]

-

Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.[12] Try reducing the antibody concentrations.[10]

-

Insufficient Washing: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[7] Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer can help reduce background.[13]

-

Membrane Handling: Handle the membrane carefully with forceps to avoid contamination.[7] Do not let the membrane dry out at any stage of the process.[14]

Q4: The band intensities for RBM10 are inconsistent across different lanes and replicates. What could be causing this variability?

A4: Inconsistent band intensity is a common issue that can stem from variability at multiple stages of the experiment.

-

Uneven Sample Loading: This is a primary cause of inconsistent results.[9] Precisely quantify the protein concentration of each sample before loading and ensure equal amounts are loaded into each well.[9] Staining the membrane with Ponceau S after transfer can help visually assess the evenness of protein loading across lanes.[7]

-

Incomplete Cell Lysis: Variable protein extraction due to incomplete cell lysis will lead to inconsistent results.[9] Ensure your lysis buffer is appropriate and consider sonication to aid in complete lysis.[9] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[5]

-

Autoregulation of RBM10: RBM10 can negatively regulate its own expression through an alternative splicing-coupled nonsense-mediated decay (AS-NMD) mechanism.[15] This means that overexpression of RBM10 might lead to a decrease in its own mRNA and protein levels, which could contribute to inconsistencies in certain experimental setups.[16]

-

Variable Transfer Efficiency: Inconsistent contact between the gel and the membrane can lead to uneven transfer.[13] Ensure there are no air bubbles between the gel and the membrane.[7]

Troubleshooting Guides

Table 1: Troubleshooting Weak or No RBM10 Signal

| Possible Cause | Recommendation | Citation |

| Low Protein Abundance | Confirm RBM10 expression in your cell/tissue type. Use a positive control (e.g., overexpression lysate). Increase the amount of protein loaded per lane (up to 30 µg). | [5][8] |

| Inefficient Protein Transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. Add 0.01-0.05% SDS to the transfer buffer. | [7][10] |

| Suboptimal Primary Antibody | Increase primary antibody concentration (perform a titration). Increase incubation time (e.g., overnight at 4°C). Ensure proper antibody storage and check the expiration date. | [8][10][11] |

| Inactive Reagents | Use fresh secondary antibody and detection substrate. Test secondary antibody activity with a dot blot. | [8][10] |

| Incorrect Buffer Composition | Avoid sodium azide in buffers when using HRP-conjugated antibodies. | [10] |

Table 2: Troubleshooting High Background

| Possible Cause | Recommendation | Citation |

| Insufficient Blocking | Increase blocking time (1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat milk or BSA). Add 0.05% Tween 20 to the blocking buffer. | [5][10][14] |

| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. | [10][12] |

| Inadequate Washing | Increase the number and duration of wash steps. Use a wash buffer containing 0.05-0.1% Tween 20. | [7][13] |

| Membrane Contamination/Drying | Handle the membrane with clean forceps. Ensure the membrane remains hydrated throughout the procedure. | [7][14] |

| Contaminated Buffers | Prepare fresh buffers and filter them if necessary. | [10] |

Table 3: Troubleshooting Non-Specific Bands

| Possible Cause | Recommendation | Citation |

| Antibody Cross-Reactivity | Use a more specific primary antibody; check the manufacturer's validation data. Run a secondary antibody-only control. Include positive and negative control cell lysates. | [6][7][12] |

| Protein Degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | [5] |

| Excessive Protein Loading | Reduce the amount of protein loaded per lane. | [10] |

| High Antibody Concentration | Reduce the concentration of the primary antibody. | [10] |

| Post-Translational Modifications | Consult literature for known PTMs of RBM10 that could affect its migration. | [1] |

Experimental Protocols

Standard Western Blot Protocol for RBM10 Detection

-

Sample Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

Ensure no air bubbles are trapped between the gel and the membrane.

-

Perform the transfer according to the transfer system's protocol (e.g., wet or semi-dry transfer).

-

After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S stain to confirm transfer efficiency and equal loading.

-

Destain with TBST.

-

-

Blocking:

-

Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-RBM10 antibody in the blocking buffer at the manufacturer's recommended concentration (or an optimized dilution).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system or X-ray film.

-

Visualizations

Caption: Standard workflow for RBM10 Western blot analysis.

Caption: Troubleshooting logic for inconsistent RBM10 Western blots.

References

- 1. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RNA-binding landscape of RBM10 and its role in alternative splicing regulation in models of mouse early development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. RBM10: Harmful or helpful‐many factors to consider - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 6. RBM10 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Western blot troubleshooting guide! [jacksonimmuno.com]

- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 9. benchchem.com [benchchem.com]

- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]

- 12. blog.mblintl.com [blog.mblintl.com]

- 13. astorscientific.us [astorscientific.us]

- 14. bosterbio.com [bosterbio.com]

- 15. RBM10 - Wikipedia [en.wikipedia.org]

- 16. RBM10 Regulates Tumor Apoptosis, Proliferation, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

RBM10 siRNA Knockdown Optimization: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of RBM10 siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is RBM10 and what are its primary functions?

A1: RBM10 (RNA Binding Motif Protein 10) is a protein that primarily functions as a regulator of alternative splicing, a process that allows a single gene to produce multiple protein isoforms.[1][2] It is involved in various crucial cellular processes, including cell proliferation, apoptosis (programmed cell death), and cell adhesion.[1][3] RBM10 influences the expression of many genes and is implicated in pathways such as the Notch and p53 signaling pathways.[1][4]

Q2: Why is optimizing siRNA knockdown for RBM10 important?

Q3: What are the essential controls for an RBM10 siRNA experiment?

A3: Every RBM10 siRNA experiment should include several key controls to ensure the results are valid and interpretable:

Q4: How long after transfection should I assess RBM10 knockdown?

Q5: How do I verify the efficiency of RBM10 knockdown?

A5: Knockdown efficiency should be verified at both the mRNA and protein levels.

-

mRNA Level: Quantitative real-time PCR (qRT-PCR) is the standard method to measure the reduction in RBM10 mRNA transcripts.

-

Protein Level: Western blotting is used to confirm a corresponding decrease in the RBM10 protein level.[11] Successful mRNA silencing without a change in protein level may indicate a slow protein turnover rate.[11]

Troubleshooting Guide

Issue 1: Low RBM10 Knockdown Efficiency

Possible Cause & Solution

-

Suboptimal siRNA Concentration: The amount of siRNA is critical. Too little may not be effective, while too much can cause toxicity.[15]

-

Inefficient Transfection Reagent: The choice of transfection reagent is highly dependent on the cell type.[5]

-

Incorrect Cell Density: Cell confluency at the time of transfection significantly impacts efficiency.[16]

-

Poor siRNA Quality or Design: The siRNA sequence may not be optimal, or the quality of the siRNA may be poor.

-

Solution: Use pre-validated siRNA sequences from a reputable supplier when possible. Test multiple different siRNA sequences targeting different regions of the RBM10 mRNA to identify the most effective one.[11]

-

Issue 2: High Cell Toxicity or Death After Transfection

Possible Cause & Solution

-

Transfection Reagent Toxicity: Many transfection reagents can be toxic to cells at high concentrations.[15]

-

Solution: Reduce the amount of transfection reagent used. Optimize the concentration by performing a titration to find the lowest amount that provides good knockdown with minimal cytotoxicity.[5]

-

-

High siRNA Concentration: Excessive siRNA can induce an immune response or lead to off-target effects, causing cell death.[15]

-

Extended Exposure Time: Leaving the transfection complexes on the cells for too long can increase toxicity.

-

Presence of Antibiotics: Antibiotics in the culture medium can exacerbate cell death in cells made permeable by transfection reagents.[5]

-

Solution: Perform transfections in antibiotic-free medium.[5]

-

Quantitative Data Summary

The optimal conditions for siRNA transfection are highly cell-type specific. The tables below summarize parameters reported in various studies for RBM10 knockdown.

Table 1: Example RBM10 siRNA Sequences

| Target | Sequence (5' to 3') | Reference |

| RBM10 | AAGAGCAACTTCTCCACATGT | [17] |

| RBM10 | AAGGACAGAGTGTTGGATGGC | [17] |

| RBM10 | siRNA-1: CCGAGAGAAGUGCUUCAAATT | [18] |

| RBM10 | siRNA-2: CCACACAGCACCAUGGAUUTT | [18] |

| RBM10 | siRNA-3: GGACAUGGCCUCCAAUGAATT | [18] |

| Negative Control | UUCUCCGAACGUGUCACGUTT | [18] |

Table 2: Optimized RBM10 siRNA Transfection Parameters from Literature

| Cell Line | Transfection Reagent | siRNA Concentration | Time Point for Analysis | Reference |

| A549, H1299 | Lipofectamine 2000 | Not specified | 24h (migration), 48h (apoptosis/protein) | [14][18] |

| BEAS-2B, PC9 | Lipofectamine RNAiMAX | 20 nM | 48h | [12] |

| A549 | Not specified | Pool of siRNAs | Not specified | [17] |

| Jurkat, MCF-7 | Not specified | Not specified | >70% reduction for clones | [19] |

| HCT116 | Not specified | Not specified | 72h | [20] |

Experimental Protocols

Protocol: RBM10 siRNA Transfection using a Lipid-Based Reagent

This protocol provides a general framework. All steps, particularly siRNA and reagent concentrations, should be optimized for your specific cell line.

Materials:

-

Target cells (e.g., A549) in logarithmic growth phase

-

Complete culture medium (with and without serum/antibiotics)

-

siRNA stock solutions (e.g., 20 µM RBM10-targeting and negative control siRNA)

-

Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Reduced-serum medium (e.g., Opti-MEM)

-

Multi-well plates (e.g., 6-well or 12-well)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in complete growth medium so they reach the optimal confluency (e.g., 50-70%) at the time of transfection. For a 6-well plate, this is typically 1.5 - 2.5 x 10^5 cells per well.

-

-

Preparation of siRNA-Lipid Complexes (per well of a 6-well plate):

-

Step A: In an RNase-free tube, dilute your siRNA (e.g., to a final concentration of 20 nM) in reduced-serum medium to a total volume of 125 µL. Mix gently.

-

Step B: In a separate RNase-free tube, dilute the transfection reagent (e.g., 5 µL of RNAiMAX) in reduced-serum medium to a total volume of 125 µL. Mix gently and incubate for 5 minutes at room temperature.

-

Step C: Combine the diluted siRNA (from Step A) and the diluted transfection reagent (from Step B). Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.

-

-

Transfection:

-

Gently add the 250 µL of siRNA-lipid complexes drop-wise to the cells in the well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours).

-

-

Post-Transfection Analysis:

-

After the incubation period, harvest the cells.

-

To analyze mRNA knockdown, isolate total RNA and perform qRT-PCR.

-

To analyze protein knockdown, lyse the cells, prepare protein extracts, and perform a Western blot.

-

Visual Guides and Pathways

The following diagrams illustrate key workflows and pathways related to RBM10 siRNA experiments.

References

- 1. RBM10 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. RBM10: Structure, functions, and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RBM10 Regulates Tumor Apoptosis, Proliferation, and Metastasis [frontiersin.org]

- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]

- 7. noise-amidst-the-silence-off-target-effects-of-sirnas - Ask this paper | Bohrium [bohrium.com]

- 8. Performing appropriate RNAi control experiments [qiagen.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]

- 12. RNA binding motif protein 10 suppresses lung cancer progression by controlling alternative splicing of eukaryotic translation initiation factor 4H - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. RNA トランスフェクションのガイドライン | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Guidelines for transfection of siRNA [qiagen.com]

- 17. Tumor suppressor properties of the splicing regulatory factor RBM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional role of RBM10 in lung adenocarcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RBM10 Modulates Apoptosis and Influences TNF-α Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA-binding Motif Protein 10 Induces Apoptosis and Suppresses Proliferation by Activating p53 - PMC [pmc.ncbi.nlm.nih.gov]

RBM10 Antibody Immunoprecipitation (IP) Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RBM10 antibodies in immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known isoforms of RBM10, and can they affect my IP results?

A1: RBM10 has multiple protein isoforms due to alternative splicing of its pre-mRNA. The two main variants are RBM10v1 (930 amino acids) and RBM10v2 (853 amino acids), which differ by the inclusion or exclusion of exon 4.[1] This difference alters the sequence of the first RNA recognition motif (RRM1), which can affect its binding characteristics to target RNAs.[2] It is crucial to be aware of which isoforms are expressed in your experimental system, as different antibodies may have varying affinities for each isoform. Some antibodies are designed to recognize both major isoforms.[1]

Q2: Can the RBM10 antibody cross-react with other proteins?

A2: RBM10 shares approximately 50% amino acid homology with RBM5.[2] While many antibodies are designed to be specific, the possibility of cross-reactivity exists, especially with polyclonal antibodies. It has been noted that in some IP experiments, about 10% of the RNAs immunoprecipitated with an anti-RBM10 antibody were also precipitated with an anti-RBM5 antibody.[3] To ensure specificity, it is recommended to use a well-validated monoclonal antibody and include appropriate controls, such as performing the IP in RBM10 knockout/knockdown cells.

Q3: What are the key negative controls to include in my RBM10 IP experiment?

A3: To ensure that the precipitated protein is specific to your RBM10 antibody, it is essential to include the following negative controls:

-

Isotype-matched IgG control: This control uses a non-specific antibody of the same isotype as your primary RBM10 antibody at the same concentration. This helps to identify non-specific binding of proteins to the immunoglobulin itself.[4]

-

Beads-only control: This control involves incubating the cell lysate with just the protein A/G beads without any primary antibody. This helps to identify proteins that bind non-specifically to the beads.

Troubleshooting Guide

Problem 1: High background or multiple non-specific bands in the IP eluate.

| Possible Cause | Recommended Solution |

| Non-specific binding of proteins to beads | Pre-clear the cell lysate by incubating it with protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody. This will help to remove proteins that non-specifically bind to the beads.[4] |

| Non-specific antibody binding | Use an isotype-matched IgG antibody as a negative control to determine the level of non-specific binding from the primary antibody itself.[4] |

| Insufficient washing | Increase the number of washes (from 3-5 times) or the stringency of the wash buffer. You can increase the salt concentration (e.g., NaCl from 150 mM to 300 mM) or the detergent concentration in the wash buffer. However, be cautious as overly stringent conditions may disrupt the specific antibody-antigen interaction.[4] |

| Antibody concentration too high | Optimize the antibody concentration by performing a titration experiment to find the lowest concentration that efficiently pulls down RBM10 without increasing background. |

Problem 2: No specific RBM10 band is detected in the IP eluate.

| Possible Cause | Recommended Solution |

| Antibody not suitable for IP | Not all antibodies that work in Western blotting are effective in immunoprecipitation. Always check the manufacturer's datasheet to ensure the antibody is validated for IP applications.[4] |

| Low expression of RBM10 in the sample | Confirm the presence of RBM10 in your input lysate via Western blot. If the expression is low, you may need to increase the amount of starting material (cell lysate). |

| Inefficient cell lysis | Ensure your lysis buffer is appropriate for extracting nuclear proteins like RBM10. Sonication on ice can help to ensure complete lysis.[4] Using a modified RIPA buffer is often recommended. |

| Disruption of antibody-antigen interaction | The lysis buffer composition may be too harsh, disrupting the protein-protein interactions necessary for the antibody to bind its target. Consider using a less stringent lysis buffer. |

RBM10 Antibody Comparison

| Supplier | Product Name/Catalog No. | Type | Host | Validated Applications |

| Proteintech | RBM10 antibody (14423-1-AP) | Polyclonal | Rabbit | WB, IHC, IF, IP, CoIP, RIP, ELISA[5] |

| Cell Signaling Technology | RBM10 Antibody #18012 | Polyclonal | Rabbit | WB, IP[6] |

| Sigma-Aldrich | Anti-RBM10 (HPA034972) | Polyclonal | Rabbit | IHC, WB, ICC-IF |

| Abcam | Anti-RBM10 antibody (ab72423) | Rabbit | IP (used in iCLIP)[1] | |

| Santa Cruz Biotechnology | RBM10 Antibody (2F12) (sc-517062) | Monoclonal | Mouse | WB, IP, ELISA[7] |

Detailed Experimental Protocol for RBM10 Immunoprecipitation

This protocol is a general guideline and may require optimization for your specific cell type and antibody.

A. Cell Lysate Preparation

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable IP lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% Sodium deoxycholate, 1 mM EDTA) supplemented with fresh protease and phosphatase inhibitors.

-

For nuclear proteins like RBM10, sonication on ice may be necessary to ensure complete lysis and shear DNA.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

B. Pre-clearing the Lysate

-

To a sufficient volume of cell lysate (typically 500 µg to 1 mg of total protein), add protein A/G magnetic or agarose beads.

-

Incubate with rotation for 1 hour at 4°C.

-

Pellet the beads using a magnetic stand or centrifugation and transfer the supernatant to a new tube.

C. Immunoprecipitation

-

Add the primary anti-RBM10 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg of lysate is common.

-

Incubate overnight with rotation at 4°C.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

D. Washing and Elution

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer (this can be the same as the lysis buffer or a less stringent version).

-

After the final wash, carefully remove all supernatant.

-

Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

E. Analysis

-